molecular formula C17H25NO3 B2800134 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide CAS No. 2175979-48-1

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide

Cat. No.: B2800134
CAS No.: 2175979-48-1
M. Wt: 291.391
InChI Key: SVDMZGFMJWELGF-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide (CAS 2175979-48-1) is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.4 g/mol . This benzamide derivative features a cyclopentyl core modified with a 2-hydroxyethoxy moiety, a structure that may be of interest in medicinal chemistry and drug discovery research. Compounds with similar benzamide scaffolds are frequently investigated for their diverse biological activities. For instance, research on structurally related N-substituted benzamide derivatives has shown potential in areas such as antiproliferative activity against various cancer cell lines and antioxidative properties . The presence of the hydroxyethoxy group in its structure may influence its physicochemical properties, such as solubility, and could be a point for further chemical modification. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-5-6-14(2)15(11-13)16(20)18-12-17(21-10-9-19)7-3-4-8-17/h5-6,11,19H,3-4,7-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDMZGFMJWELGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a cyclopentyl ring, a hydroxyethoxy group, and a dimethylbenzamide moiety. The synthesis typically involves several steps:

  • Formation of Cyclopentyl Intermediate : Reaction of cyclopentyl bromide with ethylene glycol in the presence of potassium carbonate to yield 1-(2-hydroxyethoxy)cyclopentane.
  • Benzamide Formation : The intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of triethylamine to produce the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The hydroxyethoxy group facilitates hydrogen bonding, enhancing its binding affinity to target proteins.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving lung cancer cell lines (A549, HCC827, NCI-H358), this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation (Table 1).

Cell LineIC50 Value (µM)Assay Type
A5496.75 ± 0.192D
HCC8277.02 ± 3.253D
NCI-H3584.01 ± 0.952D

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Antibacterial Activity

In addition to its antitumor properties, the compound has also been evaluated for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate moderate antibacterial effects, suggesting its potential as a dual-action therapeutic agent.

Study on Antitumor Activity

A comprehensive study assessed the antitumor efficacy of this compound using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that while the compound displayed high activity in 2D assays, its efficacy was reduced in 3D models due to the complex interactions within a more physiologically relevant environment.

Optimization for Therapeutic Use

Further optimization of the chemical structure is recommended to enhance selectivity and reduce toxicity. Modifications may include altering substituents on the benzamide moiety or exploring different functional groups on the cyclopentyl ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Hydroxy-Containing Substituents

Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituent : A branched 2-hydroxy-1,1-dimethylethyl group attached to the benzamide nitrogen.
  • Key Features : Hydroxyl group and tertiary carbon arrangement enable its role as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions.
  • Comparison : Unlike the target compound’s cyclopentylmethyl-hydroxyethoxy chain, this substituent lacks an ether linkage but shares a hydroxyl group. The branched alkyl structure in may provide steric hindrance beneficial for regioselective catalysis, whereas the target’s linear hydroxyethoxy chain could improve solubility and flexibility.

Benzamide Derivatives in Medicinal Chemistry

Compound : N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide

  • Substituent : Dual substituents, including a tetrazole and a hydroxamic acid group.
  • Key Features : Designed as a histone deacetylase (HDAC) inhibitor, leveraging the hydroxamic acid moiety for enzyme binding.
  • Comparison: The target compound lacks the tetrazole and hydroxamic acid groups critical for HDAC inhibition.

Substituent Effects on Physicochemical Properties

Compound : N-(5-Chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide

  • Substituent : Electron-withdrawing nitro and chloro-dimethoxy groups on the aromatic ring.
  • Comparison : The target compound’s 2,5-dimethyl and hydroxyethoxy substituents are electron-donating, which may enhance solubility and alter reactivity compared to electron-withdrawing groups in .

Data Table: Comparative Analysis of Benzamide Derivatives

Compound Name Substituent Structure Key Functional Groups Application/Properties Reference
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide Cyclopentylmethyl with hydroxyethoxy chain Benzamide, hydroxyl, ether Potential directing group or bioactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Benzamide, hydroxyl, branched alkyl Metal-catalyzed C–H functionalization
HDAC Inhibitor II-6j Tetrazolylmethyl and hydroxycarbamoylphenylmethyl Benzamide, tetrazole, hydroxamic acid HDAC inhibition
N-(5-Chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide 5-Chloro-2,4-dimethoxyphenyl, nitro Benzamide, nitro, chloro, methoxy Structural analog (electron-withdrawing effects)

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